2-Benzylpyrrolidine hydrochloride

DPP-IV Inhibitor Type 2 Diabetes Enzyme Assay

2-Benzylpyrrolidine hydrochloride delivers a 4-fold improvement in DPP-IV inhibitory activity (IC50=0.3 µM vs. 1.2 µM for piperazine analogs) and enables safer CaR antagonist development by significantly reducing hERG liability versus NPS-2143. This privileged scaffold provides a strategic advantage for synthesizing novel dopamine receptor ligands and introducing conformational constraint into peptide mimetics. The racemic hydrochloride form offers a cost-effective entry point for chiral resolution. Available ≥95% purity; contact us for bulk pricing and immediate availability.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 936225-47-7
Cat. No. B1432342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylpyrrolidine hydrochloride
CAS936225-47-7
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H
InChIKeyPSNHTTMLFMMVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylpyrrolidine Hydrochloride: A Key Chiral Scaffold and Building Block for CNS and Metabolic Drug Discovery


2-Benzylpyrrolidine hydrochloride (CAS: 936225-47-7) is a heterocyclic organic compound belonging to the substituted pyrrolidine family. It is a solid, often supplied as the hydrochloride salt to enhance its stability and handling. The molecule is characterized by a pyrrolidine ring with a benzyl substituent at the 2-position, creating a chiral center that makes it available as racemic mixtures or single (R) and (S) enantiomers [1]. This specific scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of diverse bioactive molecules . Its primary utility lies in its incorporation into more complex structures, particularly those targeting neurological and metabolic pathways, making it a crucial intermediate for pharmaceutical research and development .

The Pitfalls of 2-Benzylpyrrolidine Hydrochloride Substitution in Bioactive Compound Synthesis


Substituting 2-benzylpyrrolidine hydrochloride with a close analog, such as a piperidine or piperazine derivative, is a high-risk strategy that frequently leads to a significant loss of target potency and selectivity [1]. The precise positioning of the benzyl group on the pyrrolidine ring dictates the molecule's three-dimensional conformation and its ability to engage with specific biological targets. A direct head-to-head study demonstrated that replacing a piperazine ring with a 2-benzylpyrrolidine moiety resulted in a 4-fold improvement in DPP-IV inhibitory activity (IC50 = 0.3 µM vs. 1.2 µM), underscoring the critical impact of ring size and substitution pattern [1]. Similarly, in calcium-sensing receptor (CaR) antagonist programs, the 2-benzylpyrrolidine scaffold was specifically identified as a superior replacement for the 1,1-dimethyl-2-naphthalen-2-yl-ethylamine group in the lead compound NPS-2143, providing a more favorable cardiovascular safety profile without sacrificing potency [2]. These findings confirm that seemingly minor structural changes can drastically alter pharmacological outcomes.

Comparative Performance of 2-Benzylpyrrolidine Hydrochloride Against Key Alternatives in Biochemical Assays


Superior DPP-IV Inhibition: 2-Benzylpyrrolidine Outperforms Piperidine and Piperazine Analogs

In a comparative study evaluating novel dipeptidyl peptidase IV (DPP-IV) inhibitors, a 2-benzylpyrrolidine derivative (Compound 2) demonstrated significantly superior inhibitory activity compared to its direct structural analogs. The 2-benzylpyrrolidine core was 4-fold more potent than a phenethyl-piperazine derivative and over 5-fold more potent than a 4-benzylpiperidine derivative [1]. This study directly quantifies the activity advantage conferred by the specific pyrrolidine ring size and 2-benzyl substitution pattern.

DPP-IV Inhibitor Type 2 Diabetes Enzyme Assay

Enhanced Cardiovascular Safety Profile: Reduced hERG Liability vs. NPS-2143 in CaR Antagonism

A structure-activity relationship (SAR) study aimed at developing calcium-sensing receptor (CaR) antagonists identified substituted 2-benzylpyrrolidines as superior alternatives to the amine portion of the lead compound NPS-2143. A specific derivative, compound 3h, not only maintained comparable potency to NPS-2143 but also exhibited a superior human ether-a-go-go-related gene (hERG) channel profile, indicating a lower risk of drug-induced QT prolongation and cardiac arrhythmias [1].

hERG Channel Cardiac Safety Calcium-Sensing Receptor

Stereochemistry-Driven Bioactivity: The Enantiomeric Advantage of (S)-2-Benzylpyrrolidine

The chirality of the 2-benzylpyrrolidine scaffold is a critical determinant of biological activity. The (S)-enantiomer has been specifically implicated in producing dose-dependent suppression of locomotor activity and mitigating physiological effects induced by stimulants like methamphetamine and fentanyl . While the racemic mixture (2-benzylpyrrolidine hydrochloride, CAS 936225-47-7) serves as an accessible starting point, the procurement of specific enantiomers like (S)-2-Benzylpyrrolidine HCl (CAS 144889-08-7) is essential for stereospecific studies and can yield more potent and selective pharmacological outcomes .

Enantiomer Chiral Synthesis Dopamine Agonist

Ring Size Specificity: 2-Benzylpyrrolidine vs. 2-Benzylpiperidine in DPP-IV Inhibition

The impact of heterocyclic ring size on target engagement is directly quantified in a DPP-IV inhibition study. A 2-benzylpyrrolidine derivative exhibited an IC50 of 0.3 µM, while the analogous 4-benzylpiperidine derivative was over 5-fold less potent, with an IC50 of 1.6 µM [1]. This demonstrates that the five-membered pyrrolidine ring, in this specific context, provides a more favorable conformation for binding to the DPP-IV active site compared to the six-membered piperidine ring.

SAR Ring Size Pyrrolidine vs. Piperidine

Strategic Use Cases for 2-Benzylpyrrolidine Hydrochloride in Drug Discovery and Chemical Biology


Lead Optimization for DPP-IV Inhibitors in Type 2 Diabetes Programs

Based on its 4-fold superior potency over piperazine analogs in DPP-IV enzyme assays [1], 2-benzylpyrrolidine hydrochloride is an ideal building block for synthesizing and optimizing novel DPP-IV inhibitors. Researchers can use this scaffold to create focused libraries with a higher probability of achieving the sub-micromolar potency required for in vivo proof-of-concept studies.

Design of Next-Generation Calcilytics with Improved Cardiac Safety

The scaffold's proven ability to replace the amine portion of NPS-2143 while significantly reducing hERG liability [1] makes 2-benzylpyrrolidine hydrochloride a strategic starting point for developing safer calcium-sensing receptor antagonists. This is particularly valuable in osteoporosis research, where the risk of drug-induced arrhythmias is a major concern.

Development of Stereospecific CNS Probes and Therapeutics

The distinct biological activity of the (S)-enantiomer in modulating locomotor behavior and drug-induced responses [1] positions the racemic 2-benzylpyrrolidine hydrochloride as a key intermediate for the synthesis of enantiopure dopamine receptor ligands. This application is critical for neuroscience research, allowing for the exploration of novel treatments for stimulant use disorders and other neurological conditions.

Synthesis of Conformationally Constrained Peptide Mimetics

As a proline surrogate with a bulky benzyl group, the (R)-enantiomer of this scaffold is utilized to introduce conformational constraint into peptide mimetics [1]. This is a powerful strategy in chemical biology to improve the metabolic stability and target selectivity of peptide-based therapeutics, and the racemic hydrochloride salt serves as a convenient and cost-effective precursor for accessing the desired chiral building block.

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